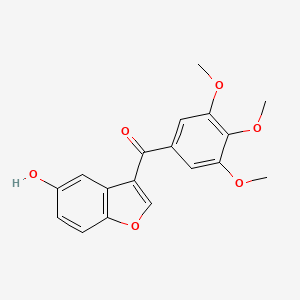

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone

説明

特性

IUPAC Name |

(5-hydroxy-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-15-6-10(7-16(22-2)18(15)23-3)17(20)13-9-24-14-5-4-11(19)8-12(13)14/h4-9,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUQTVGALNGZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where a benzofuran derivative is reacted with a trimethoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction conditions include heating the mixture under reflux to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

化学反応の分析

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone: undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The trimethoxyphenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate; conditions include heating under reflux.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4); conditions include anhydrous conditions and low temperatures.

Substitution: Electrophiles such as halogens or nitro groups; conditions include the presence of a catalyst and controlled temperature.

Major Products Formed:

Oxidation: 5-Hydroxy-1-benzofuran-3-one, 5-Hydroxy-1-benzofuran-3-carboxylic acid.

Reduction: 5-Hydroxy-1-benzofuran-3-ylmethanol, 5-Hydroxy-1-benzofuran-3-ylmethane.

Substitution: 3,4,5-Trimethoxybenzofuran derivatives with various substituents.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C16H16O4

- Molecular Weight : 284.3 g/mol

- IUPAC Name : (5-hydroxy-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone

- Structural Characteristics : The compound features a benzofuran moiety linked to a trimethoxyphenyl group via a ketone functional group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. In particular, (5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone has shown promise against various pathogens:

- Antibacterial Properties : Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have reported minimum inhibitory concentrations (MIC) as low as 0.5 mg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound's antifungal potential is highlighted in studies where related benzofuran derivatives exhibited activity against Candida albicans with MIC values ranging from 0.5 to 1 mg/mL .

Anticancer Potential

The anticancer properties of benzofuran derivatives are well-documented. Research has shown that compounds similar to this compound can inhibit tumor cell proliferation:

- Mechanism of Action : Some studies suggest that these compounds may act by disrupting tubulin polymerization, which is crucial for cancer cell division .

- Specific Findings : In vitro studies have indicated that certain benzofuran derivatives can induce apoptosis in glioma cells and other cancer types .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Formation of Benzofuran Core : The initial step involves the synthesis of the benzofuran framework through cyclization reactions.

- Substitution Reactions : The introduction of the trimethoxyphenyl group is achieved through electrophilic aromatic substitution or coupling reactions.

- Final Modification : The final product is obtained by introducing the methanone functionality via acylation reactions.

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the applications of this compound:

作用機序

The mechanism by which (5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The biological and physicochemical properties of (5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone can be contextualized against structurally related analogs, including benzofuran, pyrrole, imidazole, and thiophene derivatives. Below is a comparative analysis based on synthesis, activity, and mechanism:

Benzofuran Derivatives

(5-Hydroxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone (4l): Synthesis: Prepared via condensation of 2-hydroxyacetophenone with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in acetone . Properties: Melting point 155–157°C; moderate solubility in polar solvents. Activity: Inhibits tubulin polymerization (IC50 ~1.95 µM) and shows IC50 values of 0.06–0.08 µM in A549 lung cancer cells . Key Feature: The 5-hydroxy group enhances hydrogen bonding with tubulin’s β-subunit, improving potency compared to non-hydroxylated analogs .

(7-Hydroxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone (4n): Differentiation: Hydroxyl group at the 7-position reduces antiproliferative activity (IC50 ~0.12 µM in A549) compared to 4l, highlighting positional sensitivity .

Amino-Substituted Analogs (3a–d): (5-Aminobenzo[b]furan-2-yl)(3,4,5-trimethoxyphenyl)methanone (3b):

- Synthesis : Nitro group reduction using Fe/HCl .

- Activity: Amino substitution at the 5-position improves solubility but reduces tubulin binding affinity compared to hydroxylated derivatives .

Pyrrole Derivatives

(1-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (23): Synthesis: From tosylpyrrole precursors under basic hydrolysis . Activity: Moderate tubulin inhibition (IC50 ~2.5 µM) and 58% yield. Lower potency than benzofurans due to reduced planar rigidity .

4-(4-Aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone (ARDAP): Activity: Induces ferroptosis in breast cancer cells (IC50 = 1.2 µM in MCF-7) via ROS generation, a mechanism distinct from benzofurans .

Imidazole and Indole Derivatives

(2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (Compound II): Activity: Oral bioavailability and efficacy in paclitaxel-resistant tumors (IC50 = 0.15 µM in PC-3 prostate cancer). The indole-imidazole scaffold enhances metabolic stability .

3,4,5-Trimethoxyphenyl-(5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-yl)methanone (14): Structure: Dual trimethoxyphenyl groups increase lipophilicity and microtubule affinity (IC50 = 0.08 µM in A549) .

Thiophene Derivatives

(6-Methoxy-3-methylbenzo[b]thiophen-2-yl)(3,4,5-trimethoxyphenyl)methanone (4i): Activity: Comparable to benzofurans (IC50 = 0.12 µM) but with lower solubility due to sulfur’s hydrophobicity .

Comparative Data Table

Key Findings

Positional Isomerism: Hydroxyl or amino groups at the 5-position of benzofurans (e.g., 4l) enhance activity compared to 7-position analogs (e.g., 4n) .

Scaffold Rigidity : Benzofurans exhibit superior tubulin binding due to planar rigidity, whereas pyrroles and thiophenes show reduced potency .

Oral Bioavailability : Imidazole-indole hybrids (e.g., Compound II) demonstrate improved pharmacokinetics, making them viable for oral administration .

生物活性

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 328.32 g/mol. Its structure features a benzofuran moiety linked to a trimethoxyphenyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following sections detail its efficacy against various cancer cell lines and the underlying mechanisms.

- Tubulin Polymerization Inhibition : The compound acts as a tubulin polymerization inhibitor, similar to colchicine. This mechanism disrupts microtubule dynamics, essential for mitotic spindle formation during cell division .

- Induction of Apoptosis : Studies indicate that this compound induces apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest in the G2/M phase .

Efficacy Against Cancer Cell Lines

The compound has shown promising results in various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.57 | Tubulin polymerization inhibition |

| HeLa | 1.5 | Induction of apoptosis |

| HepG2 | 2.0 | Disruption of mitotic spindle formation |

| A549 | 5.7 | Cell cycle arrest and apoptosis |

Case Studies

A notable study evaluated the antiproliferative activity of several derivatives related to this compound. The findings indicated that derivatives with modifications at specific positions on the benzofuran ring exhibited enhanced activity compared to the parent compound .

Example Case Study

In a comparative study involving multiple derivatives:

- Compound 10h was found to have 2–4 times greater potency than the unsubstituted compound due to the presence of specific methoxy groups.

- Compound 17g , a derivative with a triazole moiety, demonstrated IC50 values ranging from 0.57 to 5.7 µM across different cancer cell lines, indicating strong antiproliferative effects .

Q & A

Q. Basic

- 1H NMR : Key protons (e.g., aromatic, methoxy groups) are resolved in CDCl₃. For derivatives, signals at δ 3.77–3.94 ppm correspond to methoxy groups, while benzofuran protons appear at δ 6.86–7.62 ppm .

- Elemental Analysis : Used to validate empirical formulas (e.g., C: 66.66% calculated vs. 66.38% observed) .

- X-ray Crystallography : Resolves stereochemistry and confirms molecular packing, as demonstrated in analogs like pyrazole and oxadiazole derivatives .

How can reaction conditions be optimized to improve the yield and purity of the target compound?

Q. Advanced

- Catalyst Selection : Piperidine or K₂CO₃ influences cyclization efficiency. For example, Lawesson’s reagent in THF converts ketones to thiones with 96% yield .

- Solvent Effects : Polar aprotic solvents (e.g., acetone) enhance reactivity compared to THF .

- Temperature Control : Reflux conditions (18–24 hours) ensure complete conversion, while room-temperature reactions are suitable for post-functionalization steps .

What strategies are effective in modifying the benzofuran and trimethoxyphenyl moieties to study structure-activity relationships (SAR)?

Q. Advanced

- Substituent Introduction : Bromination (NBS) or thiolation (Lawesson’s reagent) alters electronic properties. For instance, replacing the ketone with a thione group (4y) enhances lipophilicity .

- Amino Group Incorporation : Reductive amination (NaBH₄) or Pd-catalyzed coupling introduces polar groups, impacting solubility and target binding .

How should researchers address discrepancies in reported physicochemical data (e.g., melting points, NMR shifts)?

Q. Advanced

- Cross-Validation : Use differential scanning calorimetry (DSC) for melting point accuracy. For NMR, compare chemical shifts across solvents (CDCl₃ vs. DMSO-d₆) .

- Crystallographic Confirmation : Resolve ambiguities in tautomerism or regioisomerism via single-crystal X-ray analysis .

What are the methodological considerations for introducing functional groups (e.g., thione, amino) to enhance bioactivity?

Q. Advanced

- Thione Synthesis : Treat ketones (e.g., 4d) with Lawesson’s reagent (1.1 equiv) in THF for 1 hour, achieving near-quantitative yields .

- Amino Derivatives : Catalytic hydrogenation (Pd/C, HCO₂NH₄) selectively reduces nitro groups without affecting methoxy substituents .

What analytical methods beyond NMR are critical for ensuring compound purity and identity?

Q. Basic

- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) using C18 columns and UV detection.

- Mass Spectrometry (MS) : Confirms molecular ions (e.g., [M+H]⁺ at m/z 394.4) .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

How can X-ray crystallography resolve stereochemical uncertainties in derivatives of this compound?

Advanced

X-ray analysis determines absolute configuration and intermolecular interactions. For example, in pyrazole derivatives, it confirmed the trans configuration of dihydro-pyrazole rings and hydrogen-bonding networks stabilizing the crystal lattice .

What role do protecting groups play in the synthesis of functionalized derivatives, and how are they strategically selected?

Q. Advanced

- Hydroxy Protection : Benzyl or TBDMS groups shield phenolic -OH during harsh reactions (e.g., Friedel-Crafts acylations). Deprotection is achieved via hydrogenolysis or acidic conditions .

- Methoxy Stability : Trimethoxy groups remain intact under most conditions, avoiding the need for protection .

How do solvent polarity and catalyst choice influence regioselectivity in derivatization reactions?

Q. Advanced

- Polar Solvents (DMF, acetone) : Favor SN2 mechanisms in alkylation steps, directing substitutions to electron-deficient positions .

- Lewis Acids (e.g., AlCl₃) : Enhance electrophilic aromatic substitution on the benzofuran ring, while piperidine promotes cyclization in keto-enol tautomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。